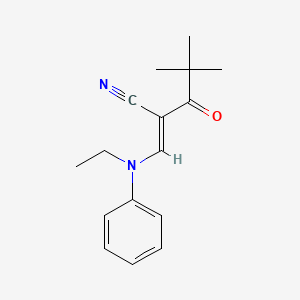

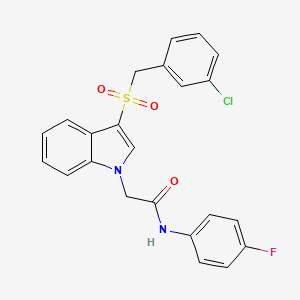

![molecular formula C20H13NO7 B2840246 methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate CAS No. 690214-88-1](/img/structure/B2840246.png)

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the information available might not be fully up-to-date or complete .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series based on 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea have been synthesized by an efficient synthetic protocol . Another example is the synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate, which involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate.Aplicaciones Científicas De Investigación

Photopolymerization and Material Synthesis

A study by Guillaneuf et al. (2010) introduced a new compound with a chromophore group linked directly to an aminoxyl function, which decomposes under UV irradiation to generate radicals. This compound's efficiency as a conventional photoinitiator is comparable to that of known photoinitiators, and when used in nitroxide-mediated photopolymerization, it demonstrates a linear growth of polymer chains, indicating potential applications in material synthesis and photopolymerization processes (Guillaneuf et al., 2010).

Optical Storage and Polymers

Meng et al. (1996) synthesized and studied the copolymerization of a compound related to methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate, finding that interactions between azo and side groups result in significant photoinduced birefringence. This indicates its usefulness in reversible optical storage, where the high photoinduced birefringence could be exploited in data storage technologies (Meng et al., 1996).

Hydrogen-Bonded Molecular Structures

Portilla et al. (2007) explored the hydrogen-bonded structures of isomeric compounds closely related to this compound. Their findings highlight the importance of hydrogen bonding in determining the molecular and electronic structure of these compounds, suggesting potential applications in the design of molecular materials with specific properties (Portilla et al., 2007).

Inhibition of Nucleoside Transport

Research on analogues of 4-nitrobenzylthioinosine, which inhibits nucleoside transport proteins, indicates that modifications to the benzyl group of such compounds can result in significant affinity for ENT1, a nucleoside transporter. This suggests potential applications in medical research, particularly in the development of drugs targeting nucleoside transport mechanisms (Tromp et al., 2004).

Mesophase Behavior of Liquid Crystal Compounds

Saad et al. (2019) investigated the effect of lateral methyl and terminal substituents on the mesophase behavior of azo-ester liquid crystal compounds, finding that modifications to these groups can significantly influence the stability and temperature range of nematic phases. This research contributes to the understanding of how chemical modifications can tailor the properties of liquid crystals for specific applications (Saad et al., 2019).

Propiedades

IUPAC Name |

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO7/c1-27-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21(25)26)7-9-18(14)28-20(16)24/h2-11H,1H3/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYGWMWDYXVZNA-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

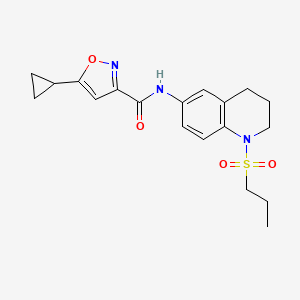

![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2840169.png)

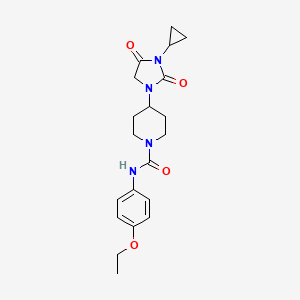

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)

![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

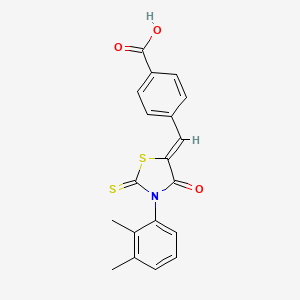

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840177.png)

![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2840182.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)

![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)

![(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2840186.png)